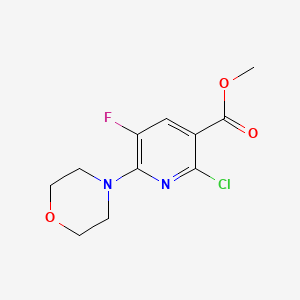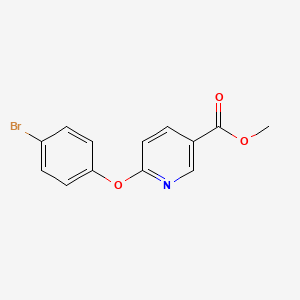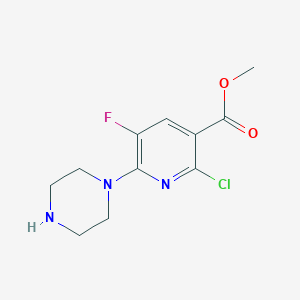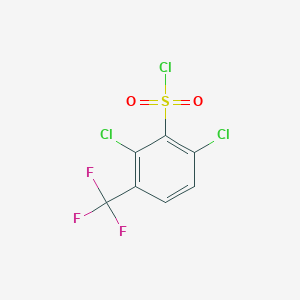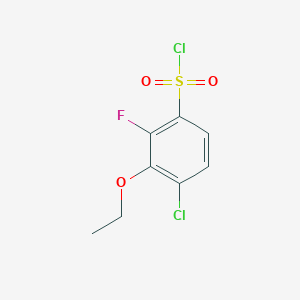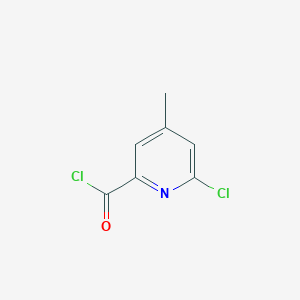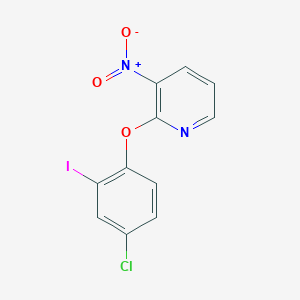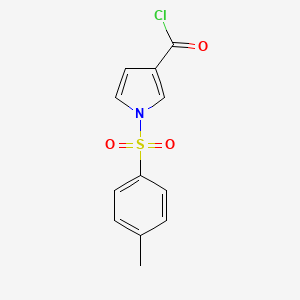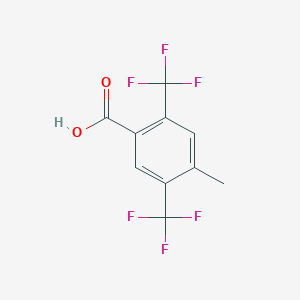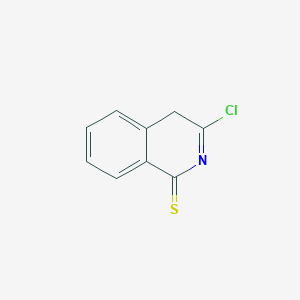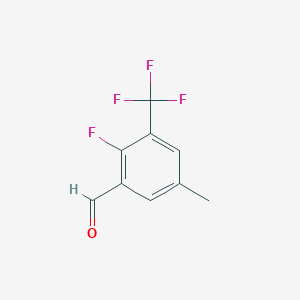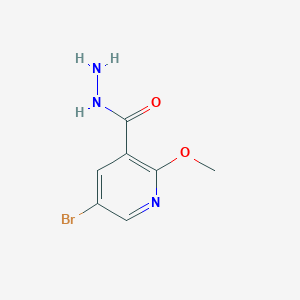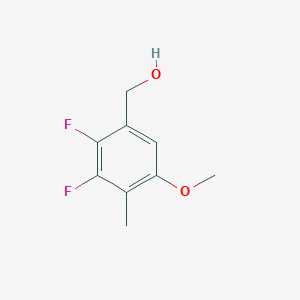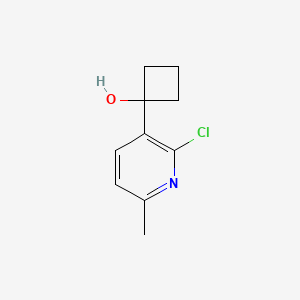
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity of Schiff Base Ligands and Complexes : A study by Cukurovalı et al. (2002) explored the antimicrobial activity of novel Schiff base ligands containing cyclobutane and thiazole rings. These compounds, along with their mononuclear complexes with metals like CoII, CuII, NiII, and ZnII, exhibited activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Cukurovalı et al., 2002).
Synthesis and Structural Analysis of Thiazole Derivatives : Another study conducted by Sarı et al. (2002) reported on the crystal structure of a thiazole derivative synthesized from cyclobutane precursors. This research highlights the importance of structural analysis in understanding the properties and potential applications of such compounds (Sarı et al., 2002).
Chemical Synthesis and Applications in Organic Chemistry : Research by Jamart-Grégoire et al. (1993) focused on the use of methylenecyclobutanols as starting materials for the synthesis of polycyclic cyclopentane derivatives. This work emphasizes the versatility of cyclobutanol derivatives in organic synthesis, particularly in the construction of complex molecular architectures (Jamart-Grégoire et al., 1993).
Investigation into Pharmaceutical Applications : A study on chlorobutanol, a derivative related to cyclobutanols, examined its inhibition of brain type voltage-gated sodium channels. This research by Kracke and Landrum (2011) suggests potential therapeutic applications of cyclobutanol derivatives in the development of analgesic or anesthetic drugs (Kracke & Landrum, 2011).
Photochemical and Catalytic Properties : The work on gold-catalyzed cycloisomerizations of ene-ynamides by Couty et al. (2009) indicates the catalytic capabilities of compounds structurally related to cyclobutanols. Such studies contribute to the broader understanding of cyclobutanols in catalysis and synthetic applications (Couty et al., 2009).
Propiedades
IUPAC Name |
1-(2-chloro-6-methylpyridin-3-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-4-8(9(11)12-7)10(13)5-2-6-10/h3-4,13H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJQZAHDGUBYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2(CCC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

